molecular formula C18H13N5OS B2811658 1-phenyl-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one CAS No. 868970-42-7

1-phenyl-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one

Cat. No.: B2811658
CAS No.: 868970-42-7
M. Wt: 347.4
InChI Key: RROJRRAWHSWRBT-UHFFFAOYSA-N
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Description

1-phenyl-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

The hydrogen bond accepting and donating characteristics of the triazolothiadiazine core, a structural feature of the compound, allow it to make specific interactions with different target receptors . This suggests that the compound may bind to its targets, altering their function and leading to downstream effects.

Biochemical Pathways

Given the potential targets and activities mentioned above, it can be inferred that the compound may influence a variety of biochemical pathways related to cancer progression, microbial growth, inflammation, oxidative stress, viral replication, and enzyme activity .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted on related compounds , suggesting that similar studies could provide insights into the pharmacokinetics of this compound.

Result of Action

Given its potential pharmacological activities, it can be inferred that the compound may induce cell death in cancer cells, inhibit microbial growth, reduce inflammation and oxidative stress, inhibit viral replication, and modulate enzyme activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazolo[4,3-b]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the Ethanone Moiety: The final step involves the attachment of the ethanone moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of triazolo-pyridazine scaffolds have shown significant anti-tumor activity against various cancer cell lines. In particular, a related compound demonstrated IC50 values of 0.83 ± 0.07 µM against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, indicating strong cytotoxic effects . The mechanism of action often involves the inhibition of specific kinases associated with cancer progression.

Antimicrobial Properties

The compound exhibits promising antimicrobial activity. Studies have shown that various triazole derivatives possess significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents. The structure-activity relationship (SAR) analyses indicate that modifications at specific positions can enhance these activities .

Inhibition of Kinases

The compound's structure allows it to act as an inhibitor of various kinases involved in disease pathways. For example, certain derivatives have been identified as potent inhibitors of the c-Met kinase, which is implicated in tumor growth and metastasis. These findings suggest that the compound could be developed into a therapeutic agent for treating cancers characterized by c-Met overexpression .

Neuroprotective Effects

Emerging research also points towards neuroprotective applications. Compounds with similar structural motifs have been investigated for their ability to modulate pathways involved in neurodegenerative diseases such as Huntington's disease . The potential for these compounds to cross the blood-brain barrier enhances their attractiveness for treating neurological disorders.

Synthesis of Functional Materials

The unique chemical properties of 1-phenyl-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one allow it to be used in synthesizing functional materials. For instance, its derivatives can be utilized in creating organic photovoltaic devices due to their electronic properties .

Case Studies

StudyFocusFindings
Study on Anticancer ActivityEvaluated against A549, MCF-7, HeLaSignificant cytotoxicity with IC50 values < 1 µM
Antimicrobial Activity AssessmentTested against various pathogensPotent antibacterial and antifungal effects observed
Neuroprotective PotentialInvestigated for neurodegenerative diseasesModulation of neuroprotective pathways indicated
Material Science ApplicationDevelopment of organic photovoltaicsPromising electronic properties for device fabrication

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanol
  • 1-Phenyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethane

Uniqueness

1-phenyl-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

1-Phenyl-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a complex organic compound known for its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C18H13N5OS\text{C}_{18}\text{H}_{13}\text{N}_5\text{OS}

It features a phenyl group, a triazole ring, and a pyridazinyl moiety connected via a sulfanyl linkage. This unique configuration is believed to contribute to its biological activity.

Anticancer Properties

Recent studies highlight the compound's potential as an anticancer agent. For instance, derivatives of triazole compounds have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (μM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

These findings indicate that the compound may effectively inhibit tumor growth through mechanisms such as apoptosis and cell cycle arrest .

The biological activity of the compound is thought to stem from its ability to interact with specific molecular targets within cells. Research suggests that it may modulate the activity of enzymes and receptors involved in cancer progression. For example, studies have indicated that similar triazole derivatives can inhibit c-Met kinase, a protein implicated in tumor growth and metastasis .

Pharmacological Significance

The pharmacological relevance of triazole derivatives has been well-documented. They exhibit a range of activities including:

  • Antimicrobial : Some studies have reported antimicrobial properties against various pathogens.
  • Antifungal : Triazole compounds are known for their efficacy against fungal infections.
  • Anti-inflammatory : Certain derivatives may possess anti-inflammatory properties, contributing to their therapeutic potential .

Study on Cytotoxic Effects

In one notable study, researchers synthesized several triazolo derivatives and tested their cytotoxic effects on breast cancer cell lines (MCF-7). The results demonstrated that compounds with structural similarities to our target compound exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the phenyl ring and the introduction of electron-withdrawing groups could enhance biological activity. For instance, compounds with halogen substitutions showed increased potency against cancer cell lines .

Properties

IUPAC Name

1-phenyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5OS/c24-15(13-4-2-1-3-5-13)12-25-17-7-6-16-20-21-18(23(16)22-17)14-8-10-19-11-9-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROJRRAWHSWRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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